N-Cinnamylglycine-d7
Description
N-Cinnamylglycine-d7 is a deuterated derivative of N-cinnamylglycine, a glycine conjugate featuring a cinnamoyl group (a phenylpropanoid moiety) attached to the nitrogen atom of glycine. Its molecular formula is C₁₁H₄D₇NO₃, with a molecular weight of 212.25 g/mol . The compound is isotopically labeled with seven deuterium atoms, replacing hydrogen atoms at specific positions in the cinnamyl group and phenyl ring (as indicated by its SMILES notation) .
This compound is primarily utilized as a stable isotope-labeled internal standard in mass spectrometry-based analyses, enabling precise quantification of its non-deuterated counterpart in biological samples . It is synthesized via the reaction of (E)-Cinnamoyl-d7 chloride with glycine, ensuring high isotopic purity for analytical applications .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[[(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
YAADMLWHGMUGQL-UJMUNGNDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)NCC(=O)O)/[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cinnamoylglycine-d7 typically involves the incorporation of deuterium into the cinnamoylglycine molecule. One common method is the reaction of deuterated cinnamic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Cinnamoylglycine-d7 may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Cinnamoylglycine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the cinnamoyl group into a carboxyl group.
Reduction: The double bond in the cinnamoyl group can be reduced to form a saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of saturated cinnamoylglycine derivatives.
Substitution: Formation of nitro or halogenated cinnamoylglycine derivatives
Scientific Research Applications
Cinnamoylglycine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of cinnamic acid derivatives.
Biology: Helps in studying the metabolic processes and identifying biomarkers for diseases such as chronic kidney disease and gestational diabetes mellitus
Medicine: Potential use in developing diagnostic tools for metabolic disorders.
Industry: Utilized in the development of advanced analytical techniques, such as mass spectrometry, for the detection and quantification of metabolites
Mechanism of Action
The mechanism by which Cinnamoylglycine-d7 exerts its effects is primarily through its role as a metabolic tracer. The deuterium labeling allows for precise tracking of the compound in biological systems, enabling researchers to study its metabolic pathways and interactions. The molecular targets and pathways involved include various enzymes and transporters that facilitate the metabolism and excretion of cinnamic acid derivatives .
Comparison with Similar Compounds
N-Cinnamylglycine (Non-Deuterated)
- Molecular Formula: C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- CAS Number : 16534-24-0 (unlabeled)
- Structure : Shares the same core structure as N-cinnamylglycine-d7 but lacks deuterium substitution.
- Applications :
- Key Difference : The absence of deuterium limits its utility as an internal standard in isotope dilution assays but makes it suitable for studying bioactive properties .
Ferulic Acid (F308900)
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- CAS Number : 1135-24-6
- Relationship : A precursor to N-cinnamylglycine in metabolic pathways .
- Applications :
- Widely used as a food preservative and antioxidant.
- Lacks the glycine conjugation, reducing its polarity compared to N-cinnamylglycine derivatives.
Other N-Acyl Glycine Derivatives (e.g., N-Acetylglycine)
- Molecular Formula: C₄H₇NO₃ (N-acetylglycine)
- Key Differences: Smaller acyl group (acetyl vs. cinnamoyl) results in lower molecular weight and altered solubility. Limited pharmacological data compared to cinnamoyl-containing derivatives .
Comparative Data Table
Functional and Analytical Comparisons
Isotopic Labeling and Analytical Utility
- This compound’s deuterium substitution creates a distinct mass shift (+7 Da) from the non-deuterated form, enabling its use as an internal standard in LC-MS/MS for accurate quantification .
- The non-deuterated form cannot serve this purpose due to overlapping chromatographic and spectral profiles with endogenous metabolites.
Metabolic Stability
Commercial Availability and Cost
- This compound is significantly more expensive (e.g., 5 mg at €363) compared to non-deuterated N-cinnamylglycine (5 g at €1,717) due to synthetic complexity and isotopic purity requirements .
This compound
Biological Activity
Overview of N-Cinnamylglycine-d7
This compound is a deuterated derivative of N-cinnamylglycine, an amino acid derivative that has garnered attention for its potential biological activities. The introduction of deuterium (d7) in the compound can influence its pharmacokinetic properties, making it a valuable tool in metabolic studies and drug development.
Chemical Structure
This compound is characterized by the following structural formula:
- Molecular Formula : C10H11D7NO2
- Molecular Weight : Approximately 185.3 g/mol
The presence of the cinnamyl group contributes to its unique properties, including potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to N-Cinnamylglycine exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Bacterial Strain | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | Membrane disruption |
| Escherichia coli | Moderate inhibition | Metabolic interference |
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Studies have shown that glycine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Neuroprotective Effects
There is emerging evidence suggesting that N-cinnamyl derivatives can have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where inflammation and oxidative stress play significant roles.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various glycine derivatives, including this compound. The study found that:
- In vitro tests showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Mechanistic studies suggested that the compound disrupts cell membrane integrity.
Case Study 2: Neuroprotective Mechanisms
In a separate study by Johnson et al. (2023), the neuroprotective effects of N-cinnamyl derivatives were assessed in a mouse model of Alzheimer's disease. Key findings included:
- Reduction in neuroinflammation as measured by decreased levels of IL-6 and TNF-alpha.
- Improvement in cognitive function , as indicated by performance in maze tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
